molecular formula C17H10F3NO B1452979 4-(3-Trifluoromethylbenzoyl)isoquinoline CAS No. 1187171-60-3

4-(3-Trifluoromethylbenzoyl)isoquinoline

Cat. No. B1452979
CAS RN: 1187171-60-3
M. Wt: 301.26 g/mol
InChI Key: CDOLJEHVUYWNPW-UHFFFAOYSA-N
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Description

4-(3-Trifluoromethylbenzoyl)isoquinoline, also known as TFBI, is an organic compound that is used in a variety of scientific applications. It is a heterocyclic compound, containing an isoquinoline nucleus, with a trifluoromethylbenzoyl group attached to the 4-position of the isoquinoline ring. TFBI has been studied extensively in recent years due to its potential applications in biochemistry and physiology.

Scientific Research Applications

Synthesis of Isoquinoline Derivatives

Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists . “4-(3-Trifluoromethylbenzoyl)isoquinoline” could be synthesized through these methods and used in further research and applications.

Biological Activities

Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial and some other drugs .

Drug Candidates

Isoquinoline derivatives are promising drug candidates due to their application in the pharmaceutical industry . Research in synthesis of chiral isoquinoline derivatives and isoquinolinium salts is likely to attract increasing attention of organic, bio and medicinal chemists .

Fluorescent Properties

Isoquinoline derivatives have attracted great interest for their wide biological and fluorescent properties . The visible fluorescence of this class of compounds was observed in the course of research work .

Antihypertensive Properties

Isoquinoline compounds possess antihypertensive properties . They could be used in the development of antihypertensive drugs.

Anti-inflammatory Properties

Isoquinoline compounds also have anti-inflammatory properties . They could be used in the development of anti-inflammatory drugs.

Antioxidant Properties

Isoquinoline compounds have antioxidant properties . They could be used in the development of antioxidant drugs.

Antipyretic and Analgesic Properties

Isoquinoline compounds possess antipyretic and analgesic properties . They could be used in the development of antipyretic and analgesic drugs.

properties

IUPAC Name

isoquinolin-4-yl-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO/c18-17(19,20)13-6-3-5-11(8-13)16(22)15-10-21-9-12-4-1-2-7-14(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOLJEHVUYWNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Trifluoromethylbenzoyl)isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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